N-{3-[(4-ethylpiperazin-1-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-fluorobenzamide N-{3-[(4-ethylpiperazin-1-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-fluorobenzamide
Brand Name: Vulcanchem
CAS No.: 667913-59-9
VCID: VC6386779
InChI: InChI=1S/C21H26FN3OS/c1-2-24-10-12-25(13-11-24)14-18-17-4-3-5-19(17)27-21(18)23-20(26)15-6-8-16(22)9-7-15/h6-9H,2-5,10-14H2,1H3,(H,23,26)
SMILES: CCN1CCN(CC1)CC2=C(SC3=C2CCC3)NC(=O)C4=CC=C(C=C4)F
Molecular Formula: C21H26FN3OS
Molecular Weight: 387.52

N-{3-[(4-ethylpiperazin-1-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-fluorobenzamide

CAS No.: 667913-59-9

Cat. No.: VC6386779

Molecular Formula: C21H26FN3OS

Molecular Weight: 387.52

* For research use only. Not for human or veterinary use.

N-{3-[(4-ethylpiperazin-1-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-fluorobenzamide - 667913-59-9

Specification

CAS No. 667913-59-9
Molecular Formula C21H26FN3OS
Molecular Weight 387.52
IUPAC Name N-[3-[(4-ethylpiperazin-1-yl)methyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-4-fluorobenzamide
Standard InChI InChI=1S/C21H26FN3OS/c1-2-24-10-12-25(13-11-24)14-18-17-4-3-5-19(17)27-21(18)23-20(26)15-6-8-16(22)9-7-15/h6-9H,2-5,10-14H2,1H3,(H,23,26)
Standard InChI Key YXQIFCNSTZPGKB-UHFFFAOYSA-N
SMILES CCN1CCN(CC1)CC2=C(SC3=C2CCC3)NC(=O)C4=CC=C(C=C4)F

Introduction

Overview of the Compound

N-{3-[(4-ethylpiperazin-1-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-fluorobenzamide is a synthetic organic compound with a complex molecular structure. It features several functional groups that contribute to its chemical behavior and potential applications:

  • Cyclopenta[b]thiophene core: A bicyclic system containing a thiophene ring fused with a cyclopentane ring. This structure often imparts unique electronic properties.

  • Piperazine moiety: The 4-ethylpiperazine group is commonly seen in medicinal chemistry due to its ability to enhance solubility and bioavailability.

  • Fluorobenzamide group: The presence of a fluorine atom in the benzamide structure can increase metabolic stability and binding affinity in biological systems.

Structural Features

FeatureDescription
Molecular FormulaLikely contains carbon, hydrogen, nitrogen, sulfur, fluorine, and oxygen atoms.
Key Functional GroupsPiperazine, benzamide, fluorine substitution, thiophene ring.
Molecular WeightEstimated based on its components (not provided in the results).
SolubilityExpected to have moderate solubility in polar organic solvents.
Potential ApplicationsLikely in medicinal chemistry or as a precursor for further chemical synthesis.

Potential Applications

  • Pharmaceutical Research

    • Compounds containing piperazine and fluorobenzamide moieties are often investigated for their pharmacological properties.

    • The cyclopenta[b]thiophene scaffold may contribute to activity against specific biological targets due to its electron-rich nature.

  • Material Science

    • The thiophene core could make this compound relevant in the development of organic semiconductors or conductive polymers.

  • Chemical Biology

    • The compound may serve as a probe for studying protein-ligand interactions or as a lead compound for drug discovery.

Synthesis Pathways

While the exact synthesis of this compound is not described in the search results, it would likely involve:

  • Functionalization of the cyclopenta[b]thiophene core.

  • Coupling with a fluorobenzoyl chloride derivative to form the benzamide bond.

  • Introduction of the 4-ethylpiperazine group via alkylation or nucleophilic substitution.

Analytical Characterization

To confirm the structure and purity of such compounds, standard analytical techniques would be employed:

  • NMR Spectroscopy (1H and 13C): To identify chemical shifts corresponding to each functional group.

  • Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): To confirm functional groups such as amides and aromatic rings.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Research Implications

Given its structural complexity and functional diversity, this compound could be explored for:

  • Biological Activity Screening

    • Potential as an antimicrobial, anticancer, or anti-inflammatory agent.

  • Structure-Activity Relationship (SAR) Studies

    • Modifications to the piperazine or thiophene groups could optimize activity.

  • Drug Delivery Systems

    • Its solubility profile might make it suitable for formulation studies.

If more specific data about this compound becomes available, further insights into its synthesis routes, biological activities, or industrial applications could be provided.

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